3,5-Difluorobenzylmagnesium bromide, 0.25M in 2-MeTHF
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Overview
Description
3,5-Difluorobenzylmagnesium bromide, 0.25M in 2-Methyltetrahydrofuran, is a Grignard reagent. Grignard reagents are organomagnesium compounds used extensively in organic synthesis for forming carbon-carbon bonds. This particular compound is a solution of 3,5-Difluorobenzylmagnesium bromide in 2-Methyltetrahydrofuran, which is a green alternative to Tetrahydrofuran. It is capable of producing high concentrations of bromo, benzyl, and allyl Grignard reagents .
Mechanism of Action
Target of Action
3,5-Difluorobenzylmagnesium bromide is a Grignard reagent . Grignard reagents are organomagnesium compounds that are widely used in organic chemistry for carbon-carbon bond formation . The primary targets of Grignard reagents are electrophilic carbon atoms present in carbonyl groups .
Mode of Action
Grignard reagents, including 3,5-Difluorobenzylmagnesium bromide, are strong nucleophiles and bases . They react with electrophilic carbon atoms in carbonyl groups to form new carbon-carbon bonds . This reaction is a key step in many synthetic pathways used to construct complex organic molecules .
Biochemical Pathways
The exact biochemical pathways affected by 3,5-Difluorobenzylmagnesium bromide would depend on the specific reaction conditions and the other reactants present . In general, grignard reagents are used in organic synthesis pathways to form new carbon-carbon bonds .
Pharmacokinetics
It is a laboratory reagent used in chemical synthesis rather than a drug or biological molecule .
Result of Action
The result of the action of 3,5-Difluorobenzylmagnesium bromide is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants and conditions used .
Action Environment
3,5-Difluorobenzylmagnesium bromide is sensitive to air and moisture . Therefore, reactions involving this reagent must be carried out under an inert atmosphere (such as nitrogen) and using anhydrous (water-free) solvents . The reagent is typically stored at ambient temperatures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3,5-Difluorobenzylmagnesium bromide involves the reaction of 3,5-Difluorobenzyl bromide with magnesium metal in the presence of 2-Methyltetrahydrofuran. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:
Temperature: The reaction is usually performed at room temperature or slightly elevated temperatures.
Solvent: 2-Methyltetrahydrofuran is used as the solvent due to its ability to produce clean water phase splits without forming emulsions
Industrial Production Methods
In an industrial setting, the production of 3,5-Difluorobenzylmagnesium bromide follows similar principles but on a larger scale. The process involves:
Large-scale reactors: Equipped with temperature control and inert gas systems.
Purification: The product is purified to remove any unreacted starting materials and by-products.
Storage: The final product is stored under nitrogen to prevent degradation
Chemical Reactions Analysis
Types of Reactions
3,5-Difluorobenzylmagnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Forms carbon-carbon bonds with other organic halides
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Halides: Organic halides are used in substitution and coupling reactions.
Conditions: Reactions are typically carried out under an inert atmosphere to prevent side reactions with moisture or oxygen
Major Products
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Substituted Organic Compounds: Result from substitution reactions.
Coupled Products: Formed from coupling reactions with organic halides
Scientific Research Applications
3,5-Difluorobenzylmagnesium bromide is used in various scientific research applications, including:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceutical Research: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: Utilized in the preparation of advanced materials with specific properties.
Chemical Biology: Applied in the modification of biomolecules for studying biological processes
Comparison with Similar Compounds
Similar Compounds
- 3,5-Difluorophenylmagnesium bromide
- 3,5-Difluorobenzylmagnesium chloride
- 3,5-Difluorobenzylmagnesium iodide
Uniqueness
3,5-Difluorobenzylmagnesium bromide is unique due to its specific substitution pattern on the benzyl ring, which can influence the reactivity and selectivity of the compound in various reactions. The use of 2-Methyltetrahydrofuran as a solvent also provides environmental benefits and improved reaction conditions compared to traditional solvents like Tetrahydrofuran .
Properties
IUPAC Name |
magnesium;1,3-difluoro-5-methanidylbenzene;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2.BrH.Mg/c1-5-2-6(8)4-7(9)3-5;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAXANYLHEOPEGM-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC(=CC(=C1)F)F.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2Mg |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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